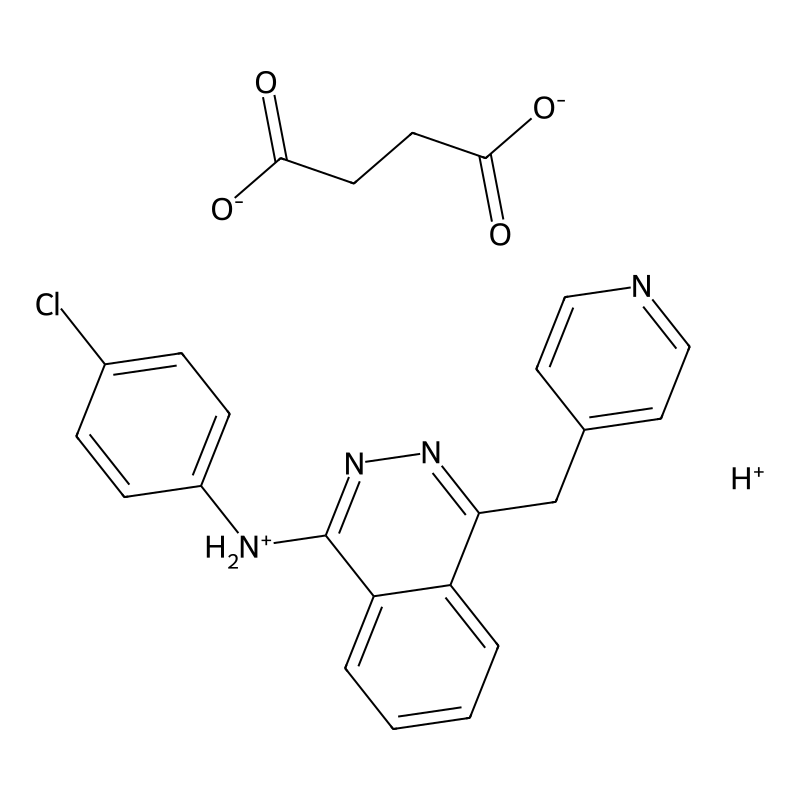

Vatalanib succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vatalanib succinate, also known as 4-chlorophenyl-(4-pyridin-4-ylmethyl-phthalazin-1-yl) amine succinate, is an oral polytyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Its chemical formula is C20H15ClN4.C4H6O4, and it has a molecular weight of approximately 464.9 g/mol. Vatalanib is primarily utilized in oncology for its anti-angiogenic properties, effectively inhibiting tumor growth by blocking the signaling pathways essential for angiogenesis and tumor cell proliferation .

Vatalanib succinate acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor [, ]. VEGFRs are proteins on the surface of cells that play a role in angiogenesis, the formation of new blood vessels []. By inhibiting VEGFRs, vatalanib succinate may help starve tumors of their blood supply [].

Vatalanib succinate is a derivative of vatalanib, a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) []. While vatalanib itself has been approved for the treatment of certain types of cancers, vatalanib succinate is primarily used in scientific research due to its specific properties. Here's a breakdown of its applications:

Inhibition of Angiogenesis

Vatalanib succinate, like its parent compound, disrupts the formation of new blood vessels by targeting proteins like vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) []. This makes it a valuable tool for researchers studying angiogenesis-dependent diseases, including cancer progression, diabetic retinopathy, and age-related macular degeneration [, ].

Understanding Signaling Pathways in Cancer

The ability of vatalanib succinate to inhibit multiple signaling pathways involved in cancer cell growth and survival makes it useful in dissecting these pathways and their role in specific cancers []. Researchers can use vatalanib succinate to treat cancer cells and observe the effects on their growth and survival, providing insights into potential therapeutic targets.

Vatalanib succinate functions as a potent inhibitor of various receptor tyrosine kinases, particularly targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The compound's mechanism involves the inhibition of autophosphorylation processes triggered by vascular endothelial growth factor, which is crucial for endothelial cell proliferation and migration. The inhibitory constants (IC50) for VEGFR-2 and VEGFR-1 are reported at 37 nM and 77 nM, respectively .

Vatalanib has demonstrated significant biological activity in preclinical studies, particularly in models of solid tumors. It effectively reduces microvessel density, indicating its potential to inhibit angiogenesis. In clinical trials, vatalanib has shown efficacy in improving survival rates in patients with advanced pancreatic cancer when used as a second-line therapy after first-line treatments have failed . Its biological activity is linked to the inhibition of tumor-related signaling pathways, leading to decreased tumor growth and metastasis.

The synthesis of vatalanib succinate involves several key steps that include the formation of the core phthalazine structure followed by chlorination and subsequent coupling reactions. Various synthetic routes have been explored:

- Formation of Phthalazine Derivatives: Initial reactions involve the synthesis of phthalazine derivatives through cyclization processes.

- Chlorination: The introduction of the chlorine atom into the aromatic ring enhances the compound's binding affinity to target receptors.

- Coupling Reactions: The final steps typically involve coupling with pyridine derivatives to form vatalanib succinate .

These methods yield a compound that exhibits high specificity for its targets while maintaining favorable pharmacological properties.

Vatalanib succinate is primarily applied in cancer therapy due to its anti-angiogenic properties. Its applications include:

- Treatment of Solid Tumors: Particularly effective in pancreatic cancer and colorectal cancer.

- Combination Therapies: Often used in conjunction with other chemotherapeutic agents to enhance therapeutic efficacy.

- Research

Interaction studies have shown that vatalanib can modulate various biological markers associated with tumor progression. For instance, changes in plasma levels of vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF) have been correlated with treatment outcomes in clinical trials. Additionally, serum lactate dehydrogenase levels have been identified as potential biomarkers for predicting patient responses to vatalanib treatment .

Vatalanib succinate shares similarities with other receptor tyrosine kinase inhibitors but stands out due to its unique binding profile and efficacy against specific targets. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Vandetanib | Inhibits VEGFR and EGFR | Dual inhibition; FDA-approved for thyroid cancer |

| Sorafenib | Inhibits multiple kinases including VEGFR | Used for liver and kidney cancers |

| Pazopanib | Targets VEGFR, PDGFR, and c-Kit | Broad-spectrum activity against various tumors |

Vatalanib's specificity for VEGFRs and PDGFRs makes it particularly effective in treating cancers characterized by high angiogenic activity, differentiating it from other similar compounds that may target additional pathways or receptors .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard